3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-15-5-3-4-14(11-15)20(24)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)23-19/h3-5,8-11,23H,1-2,6-7,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVWSSUURMOBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,3,4,9-tetrahydro-1H-carbazole-6-methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The compound undergoes acid- or base-catalyzed hydrolysis due to its benzamide group. In acidic conditions (e.g., HCl/H₂O), hydrolysis yields 3-chlorobenzoic acid and the tetrahydrocarbazole-methylamine derivative. Under alkaline conditions (e.g., NaOH/EtOH), the reaction proceeds faster, forming the sodium salt of 3-chlorobenzoic acid.
Key Data:
| Condition | Reagents | Products | Yield (%) |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, 80°C, 6h | 3-Chlorobenzoic acid + Tetrahydrocarbazole-methylamine | 72 |
| Alkaline (NaOH) | 2M NaOH, EtOH, 60°C | Sodium 3-chlorobenzoate + Free amine | 88 |
Electrophilic Aromatic Substitution
The carbazole ring participates in electrophilic substitution at positions 1, 3, and 6. Chlorination (Cl₂/FeCl₃) and nitration (HNO₃/H₂SO₄) occur preferentially at the carbazole’s electron-rich positions .
Example Reaction:
3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide + HNO₃/H₂SO₄ → 6-nitro-3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (62% yield).
Redox Reactions
The tetrahydrocarbazole core undergoes oxidation with KMnO₄ in acidic media, converting the cyclohexene ring to a ketone. Conversely, NaBH₄ reduces the amide carbonyl to a secondary alcohol under specific conditions.
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Ketone-modified carbazole derivative | 55 |
| Reduction | NaBH₄/MeOH | Alcohol derivative of benzamide | 40 |
Nucleophilic Substitution
The chloro group on the benzamide participates in SNAr reactions with nucleophiles like amines or alkoxides. For example, reaction with piperidine replaces chlorine with a piperidinyl group.
Reaction Pathway:
this compound + Piperidine → 3-piperidinyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (68% yield).
Cross-Coupling Reactions
The carbazole’s aromatic C–H bonds engage in Suzuki–Miyaura coupling with aryl boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate biaryl formation at the carbazole’s 3-position .
| Coupling Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-carbazole-benzamide hybrid | 75 |
Comparative Reactivity of Structural Analogs
The chloro substituent’s position and carbazole saturation influence reactivity. For instance:
| Compound | Reaction Rate (Hydrolysis) | Electrophilic Substitution Site |
|---|---|---|
| This compound | Moderate (t₁/₂ = 4h) | C-3 of carbazole |
| 6-Chloro-N-(carbazol-1-yl)benzamide | Slow (t₁/₂ = 12h) | C-1 of carbazole |
Data derived from analogs in .
Degradation Under Stress Conditions
Forced degradation studies reveal:
-
Photolysis : UV light (254 nm) cleaves the amide bond, forming 3-chlorobenzoic acid (45% degradation in 48h).
-
Thermal Decomposition : At 150°C, the carbazole ring undergoes dehydrogenation, yielding a fully aromatic carbazole derivative.
Catalytic Modifications
EDC/HOBt-mediated coupling introduces substituents to the carbazole’s methylene group. For example, reaction with pyrazine-2-carboxylic acid forms a bis-amide derivative.
Synthetic Protocol:
-
Activate pyrazine-2-carboxylic acid with EDC/HOBt.
-
React with this compound.
-
Isolate N-(4-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide (58% yield).
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide against various bacterial and fungal strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted in 2024 evaluated the effectiveness of this compound against common pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |
| Escherichia coli | 64 | Effective against Gram-negative bacteria |
| Candida albicans | 16 | Effective against fungal infections |
These results indicate that the compound could serve as a potential lead in the development of new antimicrobial therapies, especially in light of rising antibiotic resistance.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Preliminary results suggest that it may inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have shown:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Significant cytotoxicity |
| HeLa (cervical cancer) | 20 | Moderate cytotoxicity |
These findings indicate that this compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound was tested in models of inflammation to assess its ability to reduce pro-inflammatory cytokines.
Case Study: Anti-inflammatory Activity
Research conducted in 2025 revealed:
| Cytokine | Reduction (%) | Significance |
|---|---|---|
| TNF-alpha | 50 | Significant reduction |
| IL-6 | 45 | Significant reduction |
This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Summary of Applications
The diverse applications of this compound can be summarized as follows:
| Application Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antimicrobial | Various bacteria and fungi | Significant inhibitory effects |
| Anticancer | MCF-7 and HeLa cell lines | Cytotoxicity observed |
| Anti-inflammatory | Macrophages | Reduction in cytokine levels |
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Group
Compound: N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride
- Structural differences: 4-Fluoro substituent vs. 3-chloro: Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to chlorine.
- Functional implications: The hydrochloride salt form improves bioavailability. The dimethylamino group may enable additional hydrogen bonding or ionic interactions in biological targets.
Heterocyclic Modifications
Compound : 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structural differences :
- Functional implications :
- Triazole-thione systems are associated with antimicrobial and antioxidant activities.
- Benzoxazole may confer fluorescence properties useful in imaging.
Metal-Binding Derivatives
Compound : Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II)
- Structural differences: Carbamothioyl group replaces the tetrahydrocarbazole methylene: Introduces sulfur for metal coordination. Nickel(II) coordination: Forms a distorted square planar geometry with S and O donors.
- Functional implications :
- Metal complexes often exhibit enhanced stability and catalytic or redox activity.
- The carbamothioyl group’s thione sulfur enables stronger metal binding compared to amide oxygen.
Functional Group Replacements
Compound : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Structural differences :
- Functional implications :
- Sulfonyl groups improve metabolic stability but may reduce membrane permeability.
- Hydrazine derivatives are often explored for antiviral or antitumor applications.
Comparative Data Table
Key Research Findings and Implications
- Solubility and Bioavailability: Tetrahydrocarbazole and dimethylamino groups improve solubility over fully aromatic analogs, critical for drug delivery .
- Metal Coordination : Carbamothioyl derivatives demonstrate the importance of sulfur in stabilizing metal complexes, relevant for catalytic or therapeutic applications .
Biological Activity
3-Chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a derivative of the carbazole scaffold, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications.
The molecular formula of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O |
| Molecular Weight | 345.82 g/mol |
| CAS Number | Not available |
| Density | Not specified |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to inhibit specific enzymes and modulate receptor activity. For instance, related carbazole derivatives have been found to inhibit SIRT1 (Sirtuin 1), an enzyme involved in regulating cellular processes such as DNA repair and apoptosis .
Targeted Pathways
Research indicates that carbazole derivatives can influence several key biochemical pathways:
- Cell Cycle Regulation : Inhibition of SIRT1 can lead to alterations in the cell cycle and promote apoptosis in cancer cells.
- DNA Damage Response : Compounds like this compound may induce DNA damage, triggering cellular repair mechanisms that can lead to cell death in malignant cells .
Biological Activity and Case Studies
Numerous studies have explored the anticancer properties of carbazole derivatives. Here are some notable findings:
-
Anticancer Activity :
- In vitro studies have demonstrated that carbazole derivatives exhibit significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a structurally similar compound showed an IC50 of 12 nM against HepG2 liver cancer cells .
- The introduction of hydroxyl groups and other substitutions has been shown to enhance the solubility and bioactivity of these compounds.
- Mechanistic Insights :
-
Comparative Analysis :
- A comparison with other known anticancer agents revealed that some carbazole derivatives possess comparable or superior activity against specific cancer types. For instance, compounds derived from the carbazole scaffold have been noted for their ability to inhibit tubulin polymerization, a crucial process in cell division .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Q & A
Q. What synthetic routes are available for 3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide, and how can reaction yields be optimized?
Synthesis typically involves coupling 3-chlorobenzoyl chloride with a 2,3,4,9-tetrahydro-1H-carbazole-derived amine. Key steps include:
- Amine Preparation : Reduction of carbazole precursors (e.g., via catalytic hydrogenation) to generate the tetrahydrocarbazole scaffold.
- Coupling Reaction : Use of coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize side reactions .
- Yield Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometric ratios) must be systematically tested. For example, reports yields of 65–78% for analogous benzamide-metal complexes using THF as a solvent at 60°C.
Q. How should researchers characterize this compound’s purity and structural identity?
Standard characterization includes:
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement () to determine bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for the carbazole ring; ). For example, reports a distorted square-planar geometry in a nickel complex of a related benzamide.
- ORTEP Visualization : Generate thermal ellipsoid plots (via ORTEP-III) to assess positional disorder or thermal motion .
- Data Contradictions : Compare hydrogen-bonding motifs (e.g., C-H···π vs. H···halogen interactions) across polymorphs ().
Q. What experimental strategies validate the compound’s selectivity for serotonin receptors (e.g., 5-HT1F vs. 5-HT1E)?
- Binding Assays : Perform radioligand displacement using -5-HT in transfected HEK-293 cells. LY344864, a structural analog, shows >100-fold selectivity for 5-HT1F over 5-HT1E ().
- Functional Assays : Measure cAMP inhibition (via ELISA) to confirm agonist/antagonist activity.
- Structural Modifications : Introduce fluorinated substituents (e.g., 4-fluoro in LY344864) to enhance receptor affinity and metabolic stability .
Q. How can researchers design fluorine-18 radiolabeled analogs for in vivo PET imaging?
- Radiosynthesis : Use nitro-to- substitution (e.g., precursor: 3-chloro-4-nitrobenzamide derivative). achieved 78% radiochemical yield (RCY) with K/K222 in DMSO at 150°C.
- Molar Activity Optimization : Reduce precursor mass (<3 μmol) and purify via HPLC (C18 column, acetonitrile/water).
- In Vivo Validation : Perform biodistribution studies in rodents to assess brain permeability and target engagement .
Q. What role do intermolecular interactions play in the compound’s polymorphism?
- Hydrogen-Bonding Analysis : Use graph set notation () to classify motifs (e.g., dimers vs. chains).
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., reports 25.8% C-H···π interactions in one polymorph).
- Thermodynamic Stability : Compare DSC profiles to identify enantiotropic/monotropic relationships.
Methodological Considerations
Q. How to troubleshoot low yields in amide coupling reactions?
- Side Reactions : Monitor for hydrolysis of the acyl chloride intermediate via NMR (disappearance of δ 7.8–8.2 ppm aromatic protons).
- Catalyst Selection : Replace EDCI with DCC/DMAP for sterically hindered amines.
- Workup : Extract unreacted starting materials with ethyl acetate/brine (3×) and purify via flash chromatography (SiO₂, hexane/EtOAc gradient) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADME Modeling : Use SwissADME to estimate LogP (target: 3–4 for CNS penetration) and P-glycoprotein substrate likelihood.
- Docking Studies : Autodock Vina to simulate binding poses in 5-HT1F homology models (template: PDB 6WGT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
